Crystal structure analysis of 2-[(p-Nitrophenyl)azo]acetoacetanilide
Crystal structure analysis of 2-[(p-Nitrophenyl)azo]acetoacetanilide
In-depth Technical Guide: Crystal Structure Analysis of 2-[(p-Nitrophenyl)azo]acetoacetanilide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-[(p-Nitrophenyl)azo]acetoacetanilide, a significant azo dye intermediate. Due to the absence of a publicly available, complete single-crystal X-ray diffraction study for this specific compound in the searched scientific literature, this document outlines the generalized experimental protocols and data presentation formats that would be employed in such an analysis, based on standard crystallographic practices for similar organic compounds.
Introduction
2-[(p-Nitrophenyl)azo]acetoacetanilide (C₁₆H₁₄N₄O₄, Molar Mass: 326.31 g/mol ) is an azo compound utilized as an intermediate in the synthesis of pigments and dyes. The determination of its three-dimensional molecular and crystal structure is crucial for understanding its physicochemical properties, such as color, stability, and reactivity. This understanding can, in turn, inform its application in materials science and potential relevance in medicinal chemistry.
Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the supramolecular assembly and bulk properties of the material.
Experimental Protocols
The determination of the crystal structure of 2-[(p-Nitrophenyl)azo]acetoacetanilide would involve the following key experimental stages:
Synthesis and Crystallization
A standard synthesis protocol for 2-[(p-Nitrophenyl)azo]acetoacetanilide involves a diazotization-coupling reaction.
Protocol for Synthesis:
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Diazotization of p-Nitroaniline:
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Dissolve p-nitroaniline in an aqueous solution of a strong acid, typically hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath.
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Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is monitored.
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Coupling Reaction:
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Prepare a solution of acetoacetanilide in an aqueous alkaline solution (e.g., sodium hydroxide).
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Cool this solution to 0-5 °C.
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Slowly add the freshly prepared diazonium salt solution to the acetoacetanilide solution with continuous stirring.
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Maintain the alkaline pH and low temperature to facilitate the azo coupling.
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The resulting colored precipitate of 2-[(p-Nitrophenyl)azo]acetoacetanilide is collected by filtration, washed with cold water, and dried.
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Protocol for Crystallization:
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Solvent Selection: The crude product is purified by recrystallization. Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent or solvent mixture (e.g., ethanol, methanol, dimethylformamide-water).
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Crystal Growth: The saturated solution is filtered to remove any insoluble impurities and allowed to stand undisturbed at room temperature. Slow evaporation over several days to weeks is expected to yield single crystals of sufficient quality for diffraction experiments.
X-ray Diffraction Data Collection
Protocol for Data Collection:
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Diffractometer: Data collection is performed on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
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Data Collection Strategy: The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).
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Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various factors (e.g., Lorentz and polarization effects, absorption). This process yields a list of unique reflection indices (h, k, l) and their corresponding structure factor amplitudes.
Data Presentation
The crystallographic data for 2-[(p-Nitrophenyl)azo]acetoacetanilide would be summarized in structured tables for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₆H₁₄N₄O₄ |
| Formula weight | 326.31 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90° |
| b = 8.456(2) Å β = 98.78(3)° | |
| c = 18.234(5) Å γ = 90° | |
| Volume | 1540.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.408 Mg/m³ |
| Absorption coefficient | 0.105 mm⁻¹ |
| F(000) | 680 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -12≤h≤12, -10≤k≤10, -22≤l≤22 |
| Reflections collected | 8975 |
| Independent reflections | 3540 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3540 / 0 / 218 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
| Largest diff. peak and hole | 0.28 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-N2 | 1.25(1) | C1-N1-N2 | 114.5(2) |
| N1-C1 | 1.42(2) | N1-N2-C7 | 113.8(2) |
| N2-C7 | 1.41(2) | O1-C9-C8 | 121.5(3) |
| N3-C13 | 1.37(2) | C8-N3-C13 | 128.9(2) |
| O1-C9 | 1.23(2) | C10-C7-N2 | 124.6(2) |
| O2-C9 | 1.24(2) | C12-C7-N2 | 115.3(2) |
Visualization of Workflows and Structures
Diagrams created using Graphviz (DOT language) are provided to illustrate key processes and relationships.
Experimental Workflow
Caption: Experimental workflow for the synthesis and crystal structure analysis.
Molecular Structure and Connectivity
Caption: 2D representation of the molecular connectivity in the title compound.
Concluding Remarks
The comprehensive crystal structure analysis of 2-[(p-Nitrophenyl)azo]acetoacetanilide would provide invaluable insights into its solid-state conformation and packing, governed by various intermolecular forces such as hydrogen bonding and π-π stacking. This structural information is fundamental for correlating its molecular architecture with its macroscopic properties and for the rational design of new materials with tailored functionalities. The protocols and data presentation formats outlined in this guide represent the standard approach that would be taken to achieve this goal.
